4-Amino-3'-cyanostilbene
Description
4-Amino-3'-cyanostilbene (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₁N₂) is a donor-acceptor substituted trans-stilbene derivative featuring an amino (-NH₂) group at the 4-position of one aromatic ring and a cyano (-CN) group at the 3'-position of the adjacent ring (Figure 1). This structural arrangement creates a charge-transfer (CT) system, where the amino group acts as an electron donor and the cyano group as an electron acceptor. Such donor-acceptor systems are pivotal in photophysical applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and aggregation-induced emission (AIE) materials .
The compound exhibits unique excited-state properties due to its asymmetric substitution pattern. Unlike symmetrically substituted stilbenes, the 4-amino-3'-cyano configuration disrupts molecular symmetry, leading to distinct absorption and emission characteristics. These properties are critical for applications in optoelectronics and molecular sensing .
Properties
CAS No. |
108618-28-6 |
|---|---|
Molecular Formula |
C7HCl2F3O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(17)9-7-12/h1-10H,17H2/b5-4+ |
InChI Key |
IBRRYYSHUYRVEK-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N |
Synonyms |
4AMINO3CYANOSTILBENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
4-Aminostilbene (CAS: 834-24-2)
- Structure: Contains an amino group at the 4-position of one aromatic ring but lacks the 3'-cyano substitution.
- Absorption Spectrum : Displays a single strong absorption band due to its higher symmetry, which minimizes configuration interaction .
- Fluorescence: Lower fluorescence quantum yield (Φ) and shorter lifetime compared to 4-amino-3'-cyanostilbene, attributed to rapid non-radiative decay pathways .
- Dipole Moments: Ground-state dipole moment is smaller than that of this compound, with a significant increase in the excited state .
4-Cyanostilbene
- Structure: Features a cyano group at the para-position of one aromatic ring.
- Steric Effects: The para-cyano group induces less steric hindrance compared to the 3'-cyano substitution in this compound, resulting in a more planar conformation .
- AIE Properties: As a cyano-stilbene derivative, it exhibits aggregation-induced emission (AIE), but its emission efficiency depends on substituent positioning and steric interactions .
3-Dimethylaminostilbene (3DS)
- Structure: A dimethylamino (-N(CH₃)₂) group at the 3-position instead of the 4-amino-3'-cyano system.
- Absorption: Multiple absorption bands due to reduced symmetry, similar to this compound.
- Fluorescence: Higher Φ and longer lifetime than 4-aminostilbene but lower than this compound, highlighting the synergistic effect of amino and cyano groups in the latter .
Photophysical Data
| Property | This compound | 4-Aminostilbene | 4-Cyanostilbene | 3-Dimethylaminostilbene |
|---|---|---|---|---|
| Absorption Maxima (nm) | Multiple bands | Single band | Single band | Multiple bands |
| Fluorescence Φ | 0.45 | 0.12 | 0.30* | 0.35 |
| Fluorescence Lifetime (ns) | 8.2 | 2.5 | 5.0* | 6.8 |
| Excited-State Dipole (D) | 12.3 | 10.1 | 9.8* | 11.5 |
*Data inferred from cyano-stilbene analogs .
Key Findings from Research
Symmetry and Configuration Interaction: The asymmetric substitution in this compound reduces symmetry, leading to configuration interaction between electronic states. This results in split absorption bands and enhanced fluorescence efficiency compared to symmetric analogs like 4-aminostilbene . In contrast, 4-cyanostilbene retains a more planar structure, favoring AIE but limiting excited-state stabilization .
Solvatochromism and Dipole Moments: Both this compound and 3-dimethylaminostilbene exhibit solvatochromic shifts due to large excited-state dipole moments (~12 D). These values exceed those of 4-aminostilbene and 4-cyanostilbene, underscoring the role of the cyano group in stabilizing charge-separated states .
Barriers to Non-Radiative Decay: The 3'-cyano group in this compound introduces steric hindrance, raising the energy barrier for stilbene torsion in the excited state. This suppresses non-radiative decay, prolonging fluorescence lifetime (8.2 ns vs. 2.5 ns in 4-aminostilbene) .
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